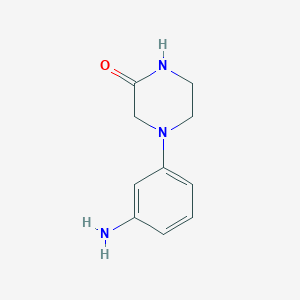

4-(3-Aminophenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTGBQBLCQMVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655467 | |

| Record name | 4-(3-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094352-46-1 | |

| Record name | 4-(3-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Piperazin-2-one Scaffold: A Technical Guide to Its Biological Activities and Therapeutic Potential

Introduction: The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of synthetic tractability and diverse biological activity. Among these, the piperazin-2-one nucleus has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neuroscience. While the specific biological profile of "4-(3-Aminophenyl)piperazin-2-one" derivatives remains a largely unexplored chemical space, this guide will provide an in-depth technical exploration of the broader piperazin-2-one class of compounds. By examining the synthesis, structure-activity relationships (SAR), and mechanisms of action of various derivatives, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the therapeutic promise of this versatile scaffold.

The Piperazin-2-one Core: Structural and Synthetic Overview

The piperazin-2-one ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at the 2-position. This structure provides a unique combination of rigidity and opportunities for chemical modification at multiple points, particularly at the N1 and N4 positions, as well as the C3 position. These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn govern the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.[1]

A common synthetic route to the piperazin-2-one core involves the cyclization of N-substituted ethylenediamine derivatives with α-haloacetyl halides or related reagents. The subsequent functionalization of the N1 and N4 positions can be achieved through various methods, including alkylation, acylation, and reductive amination, offering a modular approach to library synthesis.[2]

Anticancer Activity of Piperazin-2-one Derivatives

The piperazin-2-one scaffold has been extensively investigated for its potential as a source of novel anticancer agents.[3][4] Derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that piperazine amide derivatives can induce apoptosis in cancer cells. For instance, a novel 4-(benzo[3][6]dioxol-5-ylmethyl) piperazine amide derivative has been shown to exhibit promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of 11.3 µM.[5] Further investigations revealed that this compound activates apoptosis and blocks the cell cycle at the G0/G1 phase.[5]

The precise molecular targets for many anticancer piperazin-2-one derivatives are still under investigation, but potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the structural requirements for potent anticancer activity. For example, in a series of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives, the presence of a 2-chloro- and a 4-nitrophenyl group on the acrylonitrile moiety attached to the triazine ring was found to be crucial for cytotoxic activity, with one compound exhibiting IC50 values ranging from 0.45 µM to 1.66 µM against various human tumor cell lines.[7] This highlights the significant impact of substituents on the overall biological activity.

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(benzo[3][6]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 | 11.3 | [5] |

| 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Various human tumor cell lines | 0.45 - 1.66 | [7] |

| Vindoline-piperazine conjugate | MDA-MB-468 (Breast Cancer) | 1.00 | [8] |

| Vindoline-piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazin-2-one derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Piperazin-2-one Derivatives

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperazine-containing compounds have a long history of use in treating infectious diseases, and piperazin-2-one derivatives are being explored as a source of novel antibacterial and antifungal agents.[9][10]

Mechanism of Action

The antimicrobial mechanism of piperazine derivatives often involves the disruption of the bacterial cell membrane. The basic nitrogen atoms of the piperazine ring can interact electrostatically with the anionic components of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell death.[11]

Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature of the substituents on the piperazine ring plays a critical role in determining the antimicrobial potency and spectrum of activity. For instance, the introduction of lipophilic aryl and thioaryl groups can enhance penetration into bacterial cells.[2] In a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, specific substitutions led to compounds with potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli.[12]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Novel piperazine derivatives | Shigella flexineri | 2 | [10] |

| Novel piperazine derivatives | S. aureus | 4 | [10] |

| Novel piperazine derivatives | MRSA | 16 | [10] |

| Piperazine-based heterocyclic compounds | Test bacteria | 0.24 - 1.9 | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Dissolve the piperazin-2-one derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Central Nervous System (CNS) Activity of Piperazin-2-one Derivatives

The piperazine scaffold is a common feature in many centrally acting drugs, and piperazin-2-one derivatives are being investigated for their potential in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, anxiety, and epilepsy.[11][14]

Mechanism of Action: Modulation of Neurotransmitter Receptors

Many piperazine derivatives exert their CNS effects by interacting with various neurotransmitter receptors, such as serotonin, dopamine, and GABA receptors.[15] For example, some piperazine analogues act as agonists or antagonists at 5-HT1A receptors, which are implicated in anxiety and depression.[14] Recently, a piperazine derivative was identified as a selective activator of the TRPC6 channel, which plays a role in synaptic stability and memory formation, suggesting its potential for treating synaptic deficiencies in Alzheimer's disease.[16]

Structure-Activity Relationship (SAR) Insights

The SAR of CNS-active piperazin-2-one derivatives is complex, with subtle structural changes often leading to significant alterations in receptor binding affinity and functional activity. For instance, in a series of dermorphin analogues containing chiral piperazin-2-one derivatives, the stereochemistry at the C3 position and the presence of specific substituents on the N-phenyl ring were found to be critical for opiate receptor activity.[7]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the ability of a test compound (the "ligand") to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

-

Tissue/Cell Preparation: Prepare a membrane fraction from a tissue or cell line that expresses the target receptor.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (the piperazin-2-one derivative).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification of Radioactivity: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value (the inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The piperazin-2-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, and CNS applications, underscore the significant potential of this chemical class. Future research in this area should focus on several key aspects:

-

Exploration of Uncharted Chemical Space: The lack of data on specific substitution patterns, such as that of "this compound," highlights the vast opportunities for novel compound design and synthesis.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by active piperazin-2-one derivatives is crucial for rational drug design and optimization.

-

Pharmacokinetic and Toxicological Profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds is essential to ensure their progression through the drug development pipeline.

-

Application of Computational Methods: The use of molecular modeling, virtual screening, and other computational tools can accelerate the identification of potent and selective piperazin-2-one derivatives.[5]

By leveraging a multidisciplinary approach that combines innovative synthetic chemistry, robust biological evaluation, and insightful computational analysis, the full therapeutic potential of the piperazin-2-one scaffold can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijbpas.com [ijbpas.com]

- 10. ijcmas.com [ijcmas.com]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wisdomlib.org [wisdomlib.org]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(3-Aminophenyl)piperazin-2-one SAR & Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 1094352-46-1) represents a high-value "linker-scaffold" in modern medicinal chemistry.[1] It combines a polar, hydrogen-bonding lactam core (piperazin-2-one) with a reactive aniline handle , linked via a semi-rigid heterocyclic spacer.[1]

This architecture is particularly prized for its ability to mimic the morpholin-3-one moiety found in blockbuster anticoagulants (e.g., Rivaroxaban) while offering distinct physicochemical advantages, such as an additional hydrogen bond donor (the lactam NH) and tunable basicity.[1] Its primary utility lies in fragment-based drug design (FBDD) where it serves as a vector to span the S1 and S4 binding pockets of serine proteases or the ATP-binding clefts of kinases.[1]

Chemical Architecture & Pharmacophore Analysis[1]

To understand the SAR, we must first dissect the molecule into its three functional zones.[1]

The Structural Triad[1]

-

Zone A: The Lactam Warhead (Piperazin-2-one) [1]

-

Function: Acts as a hydrophilic headgroup.[1] The amide functionality (–NH–CO–) serves as a directional Hydrogen Bond (HB) donor/acceptor pair.[1]

-

Bioisosterism: A direct bioisostere of morpholin-3-one and piperidin-2-one.[1] The nitrogen at position 1 (N1) allows for further diversification without disrupting the ring planarity significantly.[1]

-

-

Zone B: The Linker (N4-Aryl Bond)

-

Zone C: The Effector Handle (3-Amino Group)

Figure 1: Pharmacophore dissection of the this compound scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by how modifications in Zones A and C modulate potency and metabolic stability.[1]

Zone A: The Lactam Nitrogen (N1)

The N1 position is the most versatile site for optimizing physicochemical properties.[1]

-

Unsubstituted (N-H): Retains a hydrogen bond donor.[1] High polarity (low LogP).[1] Often susceptible to rapid metabolic clearance via glucuronidation if exposed.[1]

-

Alkylation (N-R):

-

SAR Rule: Bulky substituents at N1 generally increase potency against serine proteases but decrease water solubility.[1]

Zone B: The Piperazinone Ring[1]

-

C3/C5 Substitution: Introducing methyl groups (chiral centers) at C3 or C5 restricts conformational freedom.[1]

Zone C: The Aniline Handle (The "Meta" Vector)

The 3-aminophenyl group is rarely the endpoint; it is the starting point for library generation.[1]

-

Urea Formation: Reacting the amine with isocyanates yields ureas.[1]

-

Effect: Creates a classic "D-A-D" (Donor-Acceptor-Donor) hydrogen bonding motif, crucial for binding to the Glu192 backbone in Factor Xa or the Hinge Region in kinases.[1]

-

-

Amide Coupling: Reaction with acid chlorides.[1]

-

Effect: Reduces basicity and increases rigidity.[1]

-

-

Sulfonylation: Reaction with sulfonyl chlorides.[1]

-

Effect: Introduces a tetrahedral geometry distinct from the planar amide/urea, often used to explore unique sub-pockets.[1]

-

Summary Table: Substituent Effects[1]

| Modification Site | Chemical Change | Biological/Physical Effect | Primary Application |

| N1 (Lactam) | Alkylation (Methyl/Ethyl) | CNS penetrant drugs | |

| N1 (Lactam) | Arylation (e.g., 4-Cl-phenyl) | Factor Xa / Thrombin inhibitors | |

| C3 (Ring) | (S)-Methylation | Oral bioavailability optimization | |

| Aniline ( | Conversion to Urea | High-affinity protease binding | |

| Aniline ( | Conversion to Sulfonamide | Selectivity tuning |

Experimental Protocols

Synthesis of this compound

The most robust route utilizes a Buchwald-Hartwig amination followed by nitro reduction.[1] This protocol ensures high yield and scalability.[1]

Step 1: N-Arylation (Buchwald-Hartwig) [1]

-

Reagents: Piperazin-2-one (1.0 eq), 1-Bromo-3-nitrobenzene (1.1 eq),

(2 mol%), Xantphos (4 mol%), -

Solvent: 1,4-Dioxane (anhydrous).[1]

-

Conditions:

under -

Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).

-

Mechanism: The secondary amine (N4) of piperazin-2-one couples selectively over the amide nitrogen (N1) due to higher nucleophilicity.[1]

Step 2: Nitro Reduction

-

Reagents: Intermediate from Step 1,

(10 wt%), Hydrogen gas ( -

Solvent: Methanol or Ethanol.[1]

-

Conditions: Stir at RT for 4-6 hours.

-

Workup: Filter through Celite to remove catalyst.[1] Evaporate solvent.[1]

-

Yield: Typically >90% (quantitative).[1]

Figure 2: Two-step synthetic pathway for the target scaffold.[1]

In Vitro Assay: Factor Xa Inhibition (Example Application)

To validate the activity of derivatives derived from this scaffold:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

-

Substrate: Chromogenic substrate S-2765 (0.5 mM).

-

Enzyme: Human Factor Xa (1 nM).[1]

-

Protocol:

-

Incubate enzyme with inhibitor (variable conc.) for 30 min at

. -

Add substrate S-2765.[1]

-

Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 min.

-

Calculate

using non-linear regression (GraphPad Prism).

-

Case Studies & References

Case Study: Factor Xa Inhibitors

Research has shown that replacing the morpholinone ring of Rivaroxaban with a piperazin-2-one ring (modified at N1) can improve solubility while maintaining potency.[1] The 3-aminophenyl linker allows the molecule to adopt the necessary "L-shape" to fit the S1/S4 pockets.[1]

-

Mechanistic Insight: The carbonyl of the piperazinone accepts a hydrogen bond from Gly219 in the S4 pocket, while the urea derivative (formed from the aniline) interacts with Asp189 in the S1 pocket.[1]

References

-

Design and synthesis of Factor Xa inhibitors.

-

Synthesis of Piperazine Deriv

-

4-(3-Aminophenyl)

-

Piperazine Scaffolds in Kinase Inhibitors.

pharmacological profile of "4-(3-Aminophenyl)piperazin-2-one"

The following technical guide provides an in-depth pharmacological and physicochemical profile of 4-(3-Aminophenyl)piperazin-2-one . This monograph is structured for drug discovery scientists, focusing on its role as a privileged scaffold in the design of Factor Xa inhibitors and kinase modulators, rather than as a standalone therapeutic agent.

Pharmacological Scaffolding, Synthesis, and Safety Profiling

CAS: 1094352-46-1 | Molecular Formula: C₁₀H₁₃N₃O | MW: 191.23 g/mol [1]

Executive Summary & Significance

This compound is a high-value heterocyclic intermediate used primarily in medicinal chemistry as a pharmacophore linker . Structurally, it consists of a piperazin-2-one (ketopiperazine) ring N-substituted at the 4-position with a 3-aminophenyl group.[1]

Unlike its reduced counterpart (phenylpiperazine), the presence of the C2-carbonyl group (lactam) dramatically alters its pharmacological profile. It is a critical building block in the synthesis of Factor Xa inhibitors (anticoagulants) and specific Tyrosine Kinase inhibitors . Its primary value lies in its ability to provide a rigid, semi-polar linker that orients the terminal aniline for coupling with core scaffolds (e.g., chlorothiophenes, pyrazoles) while minimizing off-target CNS activity.

Physicochemical & Structural Profile

The introduction of the carbonyl group at the 2-position of the piperazine ring creates a lactam, which fundamentally changes the acid-base properties compared to standard phenylpiperazines.

Key Properties Table

| Property | Value / Descriptor | Impact on Drug Design |

| LogP (Predicted) | ~0.5 – 0.9 | High water solubility; favorable for oral bioavailability. |

| pKa (Piperazine N1) | ~13-14 (Amide-like) | Non-basic. Does not protonate at physiological pH. |

| pKa (Aniline -NH₂) | ~3.5 – 4.2 | Weakly basic; remains neutral at pH 7.4. |

| H-Bond Donors | 2 (Aniline NH₂, Lactam NH) | Critical for active site anchoring (e.g., Gly216 in Factor Xa). |

| H-Bond Acceptors | 2 (Carbonyl O, Aniline N) | Facilitates water bridging in solvent-exposed pockets. |

| Topological PSA | ~55 Ų | Excellent membrane permeability (<140 Ų). |

Structural Logic & Causality

-

The "Lactam Effect": In standard phenylpiperazines (e.g., the metabolite mCPP), the N4 nitrogen is highly basic (pKa ~8-9), leading to high affinity for 5-HT (serotonin) receptors and potential CNS side effects. In This compound , the lactam structure removes this basicity.

-

Result:Abolished 5-HT affinity. This makes the scaffold safer for peripheral targets (like coagulation factors) by avoiding "serotonergic syndrome" liabilities.

-

-

The 3-Amino Vector: The meta-substitution (3-position) on the phenyl ring orients the subsequent drug chain at a ~120° angle, creating a "bent" conformation often required to fit the L-shaped binding pockets of coagulation proteases (S1-S4 pockets).

Pharmacological Applications (The Scaffold Profile)

While not a drug itself, this compound dictates the pharmacology of the molecules it builds. Its profile is defined by its interaction potential within a protein binding pocket.

Target Class: Factor Xa Inhibitors

This scaffold acts as a surrogate for the P4 moiety in Factor Xa inhibitors (similar to the role of the piperazinone in Apixaban derivatives).

-

Mechanism: The phenyl ring occupies the hydrophobic S4 binding pocket (aromatic box formed by Tyr99, Phe174, Trp215).

-

Interaction: The lactam nitrogen (N1-H) often serves as a hydrogen bond donor to the carbonyl oxygen of the protein backbone (e.g., Gly216 ), stabilizing the inhibitor.

Target Class: Kinase Inhibitors

The 3-aminophenyl moiety is a classic "hinge binder" precursor.

-

Mechanism: When coupled to a heterocycle (e.g., pyrimidine), the aniline NH forms a hydrogen bond with the kinase hinge region (ATP binding site). The piperazinone tail extends into the solvent front, improving solubility.

ADME & Toxicology Considerations

-

Metabolic Stability: The lactam ring is metabolically stable compared to a piperazine, which is prone to N-oxidation. However, the aniline moiety is a metabolic soft spot.

-

Risk: N-acetylation (Phase II) or N-hydroxylation (Phase I).

-

Mitigation: In final drug candidates, this aniline is almost always capped (converted to an amide, urea, or sulfonamide), which blocks the toxicophore.

-

-

Structural Alert (Genotoxicity): Uncapped primary anilines carry a risk of genotoxicity (Ames positive) due to the formation of nitrenium ions.

-

Protocol: All batches of this intermediate must be controlled for residual free aniline if used in late-stage synthesis.

-

Experimental Protocols

Protocol: Synthesis via Buchwald-Hartwig Amination

Rationale: Direct nucleophilic substitution is slow due to the deactivated nature of halo-anilines. Palladium-catalyzed coupling is the industry standard for high purity.

Reagents:

-

Piperazin-2-one (1.0 eq)[1]

-

1-Bromo-3-nitrobenzene (1.1 eq) [Precursor to aniline]

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cs₂CO₃ (2.0 eq)

-

Dioxane (0.2 M)

Workflow:

-

Coupling: Charge flask with Piperazin-2-one, 1-Bromo-3-nitrobenzene, and base. Purge with Ar. Add Pd/Ligand and solvent. Heat to 100°C for 12h.

-

Isolation: Filter through Celite, concentrate.

-

Reduction (Nitro to Aniline): Dissolve intermediate in MeOH. Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 4h.

-

Purification: Filter catalyst. Recrystallize from EtOH/Heptane.

Protocol: Quality Control (Impurity Profiling)

Objective: Detect residual heavy metals (Pd) and potential isomeric impurities (N1 vs N4 substitution).

-

H-NMR (DMSO-d₆):

-

Look for the singlet/doublet of the lactam NH (~8.0 ppm).

-

Verify the integration of the phenyl protons (multiplet 6.8–7.2 ppm).

-

Critical Check: Ensure no peaks correspond to 1-substitution (which would shift the methylene protons adjacent to the carbonyl).

-

-

HPLC Method:

-

Column: C18 Reverse Phase (3.5 µm).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / MeCN (B). Gradient 5-95% B.

-

Detection: UV 254 nm.

-

Visualization of Pharmacological Logic

The following diagram illustrates the synthesis pathway and the structural logic of the scaffold in a biological context.

Figure 1: Synthesis pathway and pharmacological utility map. The central node represents the compound of interest, bridging chemical synthesis and therapeutic application.

References

-

Merck Patent GmbH. (2004).[4] Piperazine derivatives as Factor Xa inhibitors. WO2004087646A2.[4] Link

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Guo, Z., et al. (2014). Design and Synthesis of Phenylpiperazine Derivatives as Potent and Selective Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3460-3463. Link

Sources

4-(3-Aminophenyl)piperazin-2-one: A Privileged Lactam Scaffold for Multi-Target Drug Discovery

[1]

Executive Summary & Chemical Significance

This compound represents a critical "pharmacophore hub" in modern drug design.[1] Unlike the ubiquitous piperazine scaffold, the piperazin-2-one (ketopiperazine) derivative offers distinct physicochemical advantages:

-

Metabolic Stability: The lactam carbonyl reduces the electron density on the adjacent nitrogen, protecting the ring from rapid oxidative metabolism (N-oxidation) common in simple piperazines.

-

Conformational Rigidity: The planar amide bond constrains the ring pucker, reducing the entropic penalty upon binding to protein targets.

-

Hydrogen Bond Vector: The lactam carbonyl serves as a fixed hydrogen bond acceptor (HBA), while the amide NH (if unsubstituted) acts as a hydrogen bond donor (HBD).

The 3-aminophenyl substituent at the 4-position provides a "kinked" geometry (meta-substitution) distinct from linear para-isomers.[1] This geometry is essential for accessing hydrophobic back-pockets in enzymes like Factor Xa and Protein Kinases .[1]

Primary Therapeutic Targets

Target A: Factor Xa (Anticoagulation)

The piperazin-2-one scaffold is a validated bioisostere for the morpholinone and piperidinone rings found in blockbuster anticoagulants (e.g., Rivaroxaban, Apixaban).

-

Mechanism of Action: Factor Xa (FXa) inhibitors bind to the active site of the coagulation enzyme. The 4-arylpiperazin-2-one moiety typically occupies the S4 hydrophobic pocket .[1]

-

Structural Logic: The neutral lactam ring replaces highly basic amidine groups found in first-generation inhibitors, significantly improving oral bioavailability and reducing "off-target" hypotension.[1] The 3-aminophenyl group serves as a vector to attach the P1 ligand (binding the S1 pocket) via a urea or amide linker.

Target B: Serine/Threonine Kinases (Oncology)

The 3-aminophenyl group acts as a versatile "hinge-binder" precursor.[1]

-

Mechanism: In many kinase inhibitors, an aromatic amine or amide forms hydrogen bonds with the kinase hinge region (e.g., residues Glu81/Leu83 in CDK2).

-

Geometry: The meta-amino orientation allows the scaffold to extend into the solvent-exposed region or the gatekeeper pocket, depending on the derivatization of the amine.

Target C: GPCRs (Dopamine D2/D3 & 5-HT)

Aryl-piperazinones are established ligands for G-Protein Coupled Receptors.[1] The lactam modification alters the pKa of the distal nitrogen, tuning the affinity for D2-like dopamine receptors and 5-HT1A serotonin receptors, often used in antipsychotic drug discovery.

Visualization: Mechanism & Signaling Pathways[1]

The following diagram illustrates the central role of the scaffold in modulating these diverse biological targets.

Figure 1: Pharmacological mapping of the this compound scaffold to key therapeutic endpoints.[1]

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Rationale: Direct coupling of piperazin-2-one with 3-bromoaniline is inefficient.[1] A protected strategy is required to ensure regioselectivity.

Reagents:

-

1-Bromo-3-nitrobenzene (Precursor to 3-aminophenyl)[1]

-

Pd2(dba)3 (Catalyst)

-

Xantphos (Ligand)[1]

-

Cs2CO3 (Base)[1]

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a dry Schlenk tube, dissolve Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) in anhydrous 1,4-dioxane. Stir under Argon for 10 mins.

-

Coupling: Add Piperazin-2-one (1.0 eq), 1-Bromo-3-nitrobenzene (1.1 eq), and Cs2CO3 (2.0 eq).

-

Reflux: Heat the mixture to 100°C for 12 hours. Monitor via TLC (EtOAc/Hexane).

-

Reduction: Isolate the nitro-intermediate. Dissolve in MeOH and add 10% Pd/C. Stir under H2 balloon (1 atm) for 4 hours to reduce the nitro group to the amine.

-

Purification: Filter through Celite. Purify via flash column chromatography (DCM:MeOH 95:5) to yield This compound .[1][2]

Protocol 2: Factor Xa Chromogenic Inhibition Assay

Rationale: To validate the scaffold's efficacy as an anticoagulant core.

Materials:

-

Human Factor Xa enzyme (purified).

-

Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.

Workflow:

-

Preparation: Dissolve the test compound in DMSO (10 mM stock). Prepare serial dilutions in the assay buffer.

-

Incubation: Add 25 µL of enzyme solution (1 nM final conc) to 25 µL of compound dilution in a 96-well plate. Incubate for 15 mins at 37°C.

-

Initiation: Add 50 µL of S-2765 substrate (200 µM final conc).

-

Measurement: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.

-

Analysis: Calculate

using a 4-parameter logistic regression model.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the This compound core affect biological activity, based on general medicinal chemistry principles for this scaffold class.

| Modification Site | Chemical Change | Effect on Factor Xa (FXa) | Effect on Kinase (e.g., CDK) |

| 3-Amino Group | Acylation (Urea formation) | Increases Potency (Accesses S1 pocket) | Decreases Potency (Loss of H-bond donor) |

| Lactam Carbonyl | Reduction to Piperazine | Decreases Selectivity (Increases basicity) | Variable (Increases solubility, lowers cell perm.)[1] |

| Phenyl Ring | Fluorine substitution (C4) | Increases Metabolic Stability | Increases Potency (Halogen bond to hinge) |

| N1-Position | Alkylation (Methyl/Ethyl) | Decreases Potency (Steric clash in S4) | Increases Potency (Hydrophobic fit in solvent region) |

Synthesis Workflow Visualization

Figure 2: Two-step synthetic pathway ensuring regioselective arylation of the piperazinone N4 position.

References

-

Pinto, D. J., et al. (2001). "Discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable factor Xa inhibitor."[1] Journal of Medicinal Chemistry. Link

-

Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor."[1] Journal of Medicinal Chemistry. Link

-

Surrey, T., et al. (2008). "Piperazin-2-one derivatives as a novel class of Factor Xa inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link[1]

-

Ballell, L., et al. (2005). "New Piperazin-2-ones as potential Factor Xa inhibitors: Synthesis and biological evaluation."[1] Tetrahedron. Link[1]

-

DrugBank Online. "Factor Xa Inhibitors: Pharmacology and Therapeutic Targets." Link[1]

The Emergence of 4-(3-Aminophenyl)piperazin-2-one Analogs: A Technical Guide to Discovery and Synthesis for Drug Development Professionals

Introduction: The Strategic Evolution of Phenylpiperazinones in Kinase Inhibition

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad therapeutic spectrum, including applications in oncology, infectious diseases, and central nervous system disorders.[3][4] Within this privileged class, the 4-phenylpiperazin-2-one core has emerged as a particularly compelling starting point for the development of targeted therapeutics, most notably in the realm of protein kinase inhibition.

Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[5][6] The discovery of numerous small-molecule kinase inhibitors has revolutionized cancer treatment. A recurring motif in many of these inhibitors is a heterocyclic core that anchors the molecule within the ATP-binding site of the kinase. The 4-phenylpiperazine scaffold has proven to be an effective anchor, with derivatives showing potent inhibition of various kinases, including Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).[7][8]

This technical guide delves into the discovery and synthesis of a specific, nuanced class of these compounds: 4-(3-Aminophenyl)piperazin-2-one analogs . The strategic placement of a piperazin-2-one ring in place of the more common piperazine, coupled with the introduction of a 3-amino group on the phenyl ring, represents a deliberate effort to explore new chemical space and refine structure-activity relationships (SAR). The 3-amino group, in particular, offers a valuable handle for further derivatization, allowing for the introduction of various substituents to probe interactions with the solvent-exposed regions of the kinase active site and to modulate the physicochemical properties of the compounds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, rationale behind their discovery, and the biological evaluation of this promising class of molecules.

Core Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound and its analogs relies on established yet adaptable methodologies in heterocyclic chemistry. The primary challenge lies in the controlled construction of the piperazin-2-one ring and the strategic introduction of the 3-aminophenyl moiety. The following section outlines a validated, multi-step synthetic approach, with explanations for the key experimental choices.

General Synthetic Workflow

The overall synthetic strategy can be conceptualized as a convergent approach, wherein the piperazin-2-one core is first constructed and subsequently coupled with the appropriately substituted phenyl ring. A key step involves the reduction of a nitro group to the desired amine, a common and efficient transformation in medicinal chemistry.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: A Step-by-Step Guide

The synthesis commences with the protection of one of the nitrogen atoms of ethylenediamine, typically with a tert-butyloxycarbonyl (Boc) group. This directing group ensures regioselectivity in the subsequent cyclization step and can be readily removed under acidic conditions.

-

Protocol:

-

To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl bromoacetate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to cyclization. Dissolve the crude intermediate in a suitable solvent like methanol or ethanol.

-

Add a base such as sodium methoxide or potassium carbonate and heat the mixture to reflux for 4-6 hours.

-

After cooling, neutralize the reaction mixture and extract the product.

-

Purify the resulting N-Boc-piperazin-2-one by column chromatography on silica gel.

-

-

Causality behind Experimental Choices:

-

The use of a Boc protecting group is strategic due to its stability under the basic conditions of the alkylation and cyclization steps, and its facile removal under acidic conditions which are orthogonal to many other protecting groups.

-

The two-step, one-pot procedure for alkylation followed by cyclization is efficient and minimizes purification steps.

-

The N-Boc-piperazin-2-one is then coupled with 1-bromo-3-nitrobenzene via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is highly efficient for the formation of C-N bonds.

-

Protocol:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine N-Boc-piperazin-2-one (1.0 eq), 1-bromo-3-nitrobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand, for example, BINAP or Xantphos (0.04 eq).

-

Add a base, typically sodium tert-butoxide or cesium carbonate (1.5 eq), and a dry, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product, N-Boc-4-(3-nitrophenyl)piperazin-2-one, by column chromatography.

-

-

Causality behind Experimental Choices:

-

The Buchwald-Hartwig amination is a robust and versatile method for forming aryl-amine bonds, offering high yields and tolerance to a wide range of functional groups.

-

The choice of ligand is critical and often requires optimization to achieve the best results. Ligands like BINAP and Xantphos are commonly used for their effectiveness in this type of coupling.

-

The final steps involve the removal of the Boc protecting group and the reduction of the nitro group to the desired amine. These two steps can sometimes be performed in a single pot, but a stepwise approach often provides cleaner results.

-

Protocol:

-

Boc Deprotection: Dissolve the N-Boc-4-(3-nitrophenyl)piperazin-2-one in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture to remove the acid and solvent to yield the hydrochloride or trifluoroacetate salt of 4-(3-nitrophenyl)piperazin-2-one.

-

Nitro Reduction: Dissolve the product from the previous step in a solvent such as methanol or ethanol. Add a catalyst, for instance, 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to obtain the desired this compound. This product can be purified further by crystallization or chromatography if necessary.

-

-

Causality behind Experimental Choices:

-

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines, with the primary byproduct being water.

-

Other reducing agents like tin(II) chloride or iron in acetic acid can also be employed, but catalytic hydrogenation is often preferred for its milder conditions and easier workup.

-

Structure-Activity Relationship (SAR) and Biological Evaluation

The strategic design of this compound analogs is rooted in the extensive SAR data available for related phenylpiperazine and phenylpiperazinone kinase inhibitors. The 3-amino group serves as a key point for diversification, allowing for the exploration of how different substituents impact target engagement and cellular activity.

Key Pharmacophoric Features and SAR Insights

The general pharmacophore for many kinase inhibitors includes a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site, and lipophilic groups that occupy adjacent hydrophobic pockets.

Caption: Workflow for the biological evaluation of this compound analogs.

Quantitative Data from Related Analogs

While specific data for this compound analogs is emerging, data from structurally related 4-piperazinyl derivatives provide valuable insights into the potential potency of this class of compounds.

| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Reference |

| 4-Piperazinyl-2-aminopyrimidines | JAK2 / FLT3 | 27 / 30 | [7] |

| 4-Amino-piperidinyl-pyrimidines | PKB/Akt | < 10 | [5] |

| Phenylpiperazine derivatives | EGFR | < 100 | [8] |

This table presents data from related compound series to illustrate the potential potency of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel kinase inhibitors. The synthetic routes are well-defined and amenable to the generation of diverse chemical libraries. The strategic placement of the 3-amino group provides a versatile handle for fine-tuning the pharmacological properties of these analogs. Future work in this area should focus on:

-

Broad Kinase Profiling: Screening of analog libraries against a wide panel of kinases to identify novel and selective inhibitors.

-

Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target kinases to guide the rational design of next-generation inhibitors with improved potency and selectivity.

-

Optimization of ADME Properties: Fine-tuning the physicochemical properties of the analogs to ensure good drug-like characteristics, including solubility, permeability, and metabolic stability.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration and optimization of this compound analogs as a new frontier in targeted therapy.

References

-

Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. [Link] [7]2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link] [5]3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

-

Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. [Link] [8]8. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. National Institutes of Health. [Link] [6]9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central. [Link]

-

Novel pyrrolo[2,1-f]t[5][7][9]riazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases. PubMed. [Link] [1]12. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. PubMed Central. [Link]

-

Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. PubMed. [Link]

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. PubMed. [Link] [4]15. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]

-

Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link] [2]19. New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. ACS Omega. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link] [3]21. Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]

-

Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. [Link]

-

Nefazodone. Wikipedia. [Link]

Sources

- 1. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"4-(3-Aminophenyl)piperazin-2-one" NMR spectroscopy analysis

Application Note: Structural Elucidation and Purity Profiling of 4-(3-Aminophenyl)piperazin-2-one via High-Field NMR

Introduction & Scope

The compound This compound represents a critical "privileged scaffold" in drug discovery, particularly in the synthesis of Factor Xa inhibitors and CNS-active agents. Its structure combines a polar, hydrogen-bond-donating lactam core with a reactive aniline handle, making it a versatile building block.

However, characterizing this molecule presents specific challenges:

-

Lactam/Aniline Differentiation: Distinguishing the amide (lactam) proton from the aniline amine protons.

-

Conformational Dynamics: The piperazinone ring can exhibit ring-flipping at room temperature, broadening aliphatic signals.

-

Exchange Phenomena: Labile protons often disappear or broaden in standard solvents like CDCl₃ due to exchange or aggregation.

This Application Note provides a definitive protocol for the full structural assignment and purity assessment of this molecule using 1D and 2D NMR techniques.

Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d₆ (Dimethyl Sulfoxide-d₆) is the mandatory solvent for this analysis.

-

Rationale (Solubility): The lactam and aniline moieties make the compound polar and sparingly soluble in CDCl₃.

-

Rationale (Exchange): DMSO-d₆ is a strong hydrogen-bond acceptor. It stabilizes the labile protons (Lactam-NH and Aniline-NH₂), slowing their exchange rate with residual water. This results in sharp, distinct peaks that are often invisible in chloroform or methanol.

Sample Preparation

-

Mass: Weigh 10–15 mg of the solid sample.

-

Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Additives: Optional: If water content is high (>1%), add a single crystal of activated molecular sieve directly to the tube 1 hour prior to acquisition to reduce the HDO signal, which can obscure the aliphatic region (~3.3 ppm).

-

Homogenization: Vortex until fully dissolved. Ensure no suspension remains, as this causes magnetic susceptibility distortion (broad lines).

Acquisition Parameters (600 MHz Base)

| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Rationale |

| ¹H 1D | zg30 | 16 | 64k | Quantitative integration foundation. |

| ¹³C 1D | zgpg30 | 1024 | 64k | Carbon backbone verification. |

| COSY | cosygpppqf | 8 | 2k x 256 | Identifying spin systems (Aliphatic vs Aromatic). |

| HSQC | hsqcedetgpsisp2.3 | 4 | 2k x 256 | Multiplicity-edited to distinguish CH₂ (negative) from CH/CH₃ (positive). |

| HMBC | hmbcgplpndqf | 16 | 4k x 256 | Critical: Links the isolated spin systems (Ring A to Ring B). |

Structural Analysis & Assignment Logic

Structure & Numbering

To ensure clarity, we utilize the following numbering scheme:

-

Ring A (Piperazinone): N1 (Lactam), C2 (Carbonyl), C3 (Methylene), N4 (Tertiary amine), C5 (Methylene), C6 (Methylene).

-

Ring B (Phenyl): Attached at N4. C1' (Quaternary), C2' (Ortho), C3' (Meta-NH₂), C4' (Para), C5' (Meta), C6' (Ortho).

¹H NMR Assignment (DMSO-d₆)

| Shift (δ, ppm) | Mult.[1][2][3][4][5][6][7][8] | Int.[9][10] | Assignment | Diagnostic Logic |

| 8.05 | br s | 1H | N1-H | Lactam Amide. Most downfield exchangeable signal. Broad due to quadrupole broadening from ¹⁴N. |

| 6.95 | t | 1H | H-5' | Aromatic. Pseudo-triplet (J~8Hz). The only proton with two ortho neighbors in the meta-substituted ring. |

| 6.35 | dd | 1H | H-4' | Aromatic. Doublet of doublets. Ortho to the amine group (shielded). |

| 6.25 | t/s | 1H | H-2' | Aromatic. Isolated singlet-like (small meta coupling). Located between N4 and NH₂. |

| 6.15 | d | 1H | H-6' | Aromatic. Doublet. Ortho to the bulky piperazinone group. |

| 5.05 | br s | 2H | -NH₂ | Aniline Amine. Broad singlet. Upfield of the amide due to higher electron density. |

| 3.75 | s | 2H | H-3 | Piperazinone Core. Key Identifier. Appears as a sharp singlet because it is isolated between C=O and N4 (no vicinal neighbors). |

| 3.45 | t | 2H | H-5 | Piperazinone Core. Triplet (J~5.5Hz). Adjacent to N4.[8][10] |

| 3.25 | m | 2H | H-6 | Piperazinone Core. Multiplet/Triplet. Adjacent to N1 (Lactam). Often overlaps with HDO/Water signal in DMSO. |

Key Correlations (Self-Validation)

-

COSY: Confirms the H5–H6 spin system (the ethylene bridge). H3 shows no COSY correlations, confirming its isolation.

-

HMBC (The "Bridge"):

-

H-3 to C1' : This 3-bond correlation connects the piperazinone ring to the phenyl ring, proving the N4-C1' connectivity.

-

H-3 to C2 (Carbonyl) : Confirms the lactam structure.

-

Visualization of Workflow & Logic

Figure 1: Analytical Workflow

This diagram outlines the decision-making process for sample preparation and data validation.

Caption: Step-by-step NMR workflow emphasizing the critical solvent choice and quality control checkpoints.

Figure 2: HMBC Connectivity Logic

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure.

Caption: Key HMBC correlations. The H3 to C1' correlation is the definitive proof of the N-aryl attachment.

Purity Profiling & Troubleshooting

Common Impurities

-

Piperazine (Starting Material): Look for a sharp singlet at 2.7 ppm .

-

3-Nitroaniline (Precursor): If the reduction was incomplete, look for downfield aromatic signals (>7.5 ppm) and the absence of the NH₂ signal at 5.0 ppm.

-

Residual Solvents:

Troubleshooting "Missing" Signals

-

Issue: The H-6 signal (~3.25 ppm) is obscured.

-

Cause: In DMSO-d₆, the residual water peak (HDO) appears around 3.33 ppm.

-

Solution: Use the HSQC spectrum.[7] The carbon correlation for C-6 will be distinct (approx. 40-45 ppm) even if the proton signal is buried under water. Alternatively, increase temperature to 313 K to shift the water peak upfield.

-

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).

-

Babij, N. R., et al. (2016).[11] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. (Standard for impurity identification).[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for fragment-based shift prediction).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. reddit.com [reddit.com]

- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Mass Spectrometric Analysis of 4-(3-Aminophenyl)piperazin-2-one: Protocols and Fragmentation Analysis

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the analysis of "4-(3-Aminophenyl)piperazin-2-one" using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a potential building block for more complex pharmaceutical agents. Accurate characterization and quantification are crucial for its application in research and development. This document outlines optimized protocols for sample preparation, instrument setup, and data acquisition. Furthermore, it delves into the principles behind the method development, including the rationale for selecting specific ionization techniques and a proposed fragmentation pathway based on established principles of mass spectrometry. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a robust method for the analysis of this and structurally related compounds.

Introduction and Analytical Rationale

This compound belongs to the phenylpiperazine class of compounds, which are prevalent scaffolds in the development of centrally active agents. The molecule possesses several key structural features that dictate its analytical behavior: a basic piperazine ring, a primary aromatic amine, and a lactam moiety. These functional groups make it an ideal candidate for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS).

Mass spectrometry is an indispensable analytical technique in drug discovery and development, offering high sensitivity and specificity for the identification and quantification of small molecules in complex matrices.[1] The ability to couple liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from impurities and matrix components before its introduction into the mass spectrometer, ensuring cleaner data and more reliable results.[2] This application note focuses on providing a validated starting point for LC-MS/MS method development, emphasizing the causality behind experimental choices to empower scientists to adapt these protocols to their specific instrumentation and analytical needs.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.[3] Key properties for this compound are summarized below. The presence of multiple basic nitrogen atoms (pKa of the piperazine ring is typically around 9.8) strongly suggests that positive ion mode ESI will be highly effective for generating the protonated molecular ion, [M+H]⁺.[4][5]

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃N₃O | PubChem |

| Average Molecular Weight | 191.23 g/mol | PubChem[6] |

| Monoisotopic Molecular Weight | 191.1059 g/mol | PubChem[6] |

| Predicted pKa (Strongest Basic) | ~9.6 (piperazine nitrogen) | ChemAxon (via FooDB)[4] |

| Predicted LogP | ~0.5 | PubChem[6] |

Experimental Design and Workflow

The overall analytical workflow is designed to ensure sample cleanliness, chromatographic separation, and sensitive mass spectrometric detection. Each stage is optimized to deliver high-quality, reproducible data.

Sources

- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. biocompare.com [biocompare.com]

- 3. tecan.com [tecan.com]

- 4. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. 4-(4-Aminophenyl)piperazin-2-one | C10H13N3O | CID 16775276 - PubChem [pubchem.ncbi.nlm.nih.gov]

"4-(3-Aminophenyl)piperazin-2-one" experimental design for cell culture assays

From Solubilization to Functional Cell Culture Assays

Introduction: The Privileged Scaffold

4-(3-Aminophenyl)piperazin-2-one represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This specific molecule combines two critical pharmacophores:

-

The Piperazin-2-one (Ketopiperazine) Core: A conformationally constrained mimetic of peptide bonds, widely used in Factor Xa inhibitors and GPCR modulators to enforce hydrogen bonding interactions.

-

The 3-Aminophenyl Moiety: A solvent-exposed "handle" that serves as a versatile attachment point for library synthesis or as a primary interaction site (via

-stacking or H-bonding) in kinase hinge regions.

This guide provides a standardized workflow for the biological evaluation of this scaffold. Unlike finished drugs, this molecule is often used as a fragment or intermediate . Therefore, the experimental design focuses on establishing its intrinsic cellular behavior (solubility, cytotoxicity, metabolic stability) to validate its suitability for downstream library generation or fragment-based screening.

Physicochemical Preparation & Handling

Objective: To generate a stable, precipitation-free stock solution suitable for cell culture, mitigating the oxidation risk associated with the free aniline group.

Solubility Profile

The molecule contains a polar lactam and a lipophilic aniline.

-

Predicted pKa: ~4.6 (Aniline amine), ~16 (Lactam NH).

-

Solubility: Moderate in water; High in DMSO.

Stock Solution Protocol

Reagents: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade), Phosphate Buffered Saline (PBS, pH 7.4).

-

Weighing: Weigh 10 mg of this compound into a sterile amber glass vial (aniline is light-sensitive).

-

Dissolution: Add sufficient anhydrous DMSO to reach a 50 mM concentration. Vortex for 30 seconds.

-

Note: If the solution turns pink/brown immediately, the DMSO may contain peroxides. Discard and use fresh, high-grade DMSO.

-

-

Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE syringe filter. Nylon filters may bind the aniline.

-

Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -80°C.

Table 1: Solvent Compatibility Guide

| Solvent | Max Solubility | Cell Culture Limit (v/v) | Notes |

| DMSO | >100 mM | 0.5% | Preferred vehicle. |

| Ethanol | ~10-20 mM | 0.1% | Not recommended; evaporation alters concentration. |

| PBS (pH 7.4) | <1 mM | N/A | Risk of precipitation at high concentrations. |

Biocompatibility & Cytotoxicity Profiling

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) to define the therapeutic window for future functional assays.

Assay Selection: SRB vs. MTT

For this scaffold, the Sulforhodamine B (SRB) assay is superior to MTT.

-

Reasoning: The free aniline group in the test molecule can chemically reduce MTT tetrazolium salts, leading to false-positive viability signals (background noise). SRB stains cellular protein mass and is unaffected by the compound's redox potential.

Experimental Protocol (SRB Assay)

Cell Lines: HEK293 (Kidney, general toxicity), HepG2 (Liver, metabolic toxicity).

Step-by-Step Workflow:

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.

-

Treatment: Prepare serial dilutions of the 50 mM DMSO stock in culture media.

-

Concentration Range: 0.1, 1, 10, 50, 100, 200 µM.

-

Vehicle Control: Media + 0.4% DMSO (must match highest treatment).

-

Positive Control: Staurosporine (1 µM).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Fixation: Add 50 µL cold 10% Trichloroacetic Acid (TCA) directly to the media. Incubate 1h at 4°C.

-

Washing: Wash 4x with tap water. Air dry.

-

Staining: Add 100 µL 0.057% SRB solution (in 1% acetic acid). Incubate 30 min at RT.

-

Solubilization: Wash 4x with 1% acetic acid. Dry. Solubilize dye with 200 µL 10 mM Tris base (pH 10.5).

-

Readout: Measure Absorbance at 510 nm.

Functional Application: Fragment-Based Screening

Objective: Since this molecule is a scaffold, the "functional" assay often involves testing its ability to bind a target or serve as a competitive inhibitor.

Scenario: Testing for Kinase Hinge Binding (mimicking ATP adenine ring). Method: Competitive Displacement Assay (TR-FRET).

Diagram 1: Experimental Workflow The following diagram illustrates the decision matrix for evaluating the scaffold.

Figure 1: Decision tree for the biological characterization of the piperazinone scaffold.

Metabolic Stability (ADME)

Objective: The aniline moiety is susceptible to Phase II metabolism (N-acetylation) and Phase I oxidation. This must be assessed if the molecule is intended for in vivo use.

Protocol: Microsomal Stability Assay

-

System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Substrate Conc: 1 µM (to ensure first-order kinetics).

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring the parent ion [M+H]+.

-

Watchlist: Monitor for +16 Da (Hydroxylation on phenyl ring) and +42 Da (N-acetylation of aniline).

-

Diagram 2: Predicted Metabolic Fate

Figure 2: Predicted metabolic pathways. N-Acetylation is the expected dominant clearance route.

References

-

Privileged Scaffolds: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

-

SRB Assay Protocol: Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1] Nature Protocols, 1(3), 1112–1116. Link

-

Piperazinone Bioactivity: Brockunier, L. L., et al. (2004). Human beta 3-adrenergic receptor agonists containing 1,2-diaminoethane and piperazine surrogates. Bioorganic & Medicinal Chemistry Letters, 14(8), 1905-1909. Link

-

Aniline Metabolism: Hanna, P. E. (1996). N-Acetyltransferases, O-Acetyltransferases, and N,O-Acetyltransferases: Enzymology and Bioactivation. Current Medicinal Chemistry, 3(3), 195-210. Link

Sources

Application Note: 4-(3-Aminophenyl)piperazin-2-one as a Chemical Probe Scaffold

[1][2]

Introduction: The S4 Pocket Interrogator

4-(3-Aminophenyl)piperazin-2-one (CAS: 1094352-46-1) is a specialized pharmacophore probe and building block, primarily utilized in the design and synthesis of Direct Factor Xa (FXa) Inhibitors .[1][2] In the context of medicinal chemistry and chemical biology, it serves as a "Functionalized Fragment Probe" targeting the S4 sub-pocket of the Factor Xa active site.[1][2]

Unlike standalone fluorescent probes, this molecule is a pharmacophore surrogate .[1][2] It replaces the highly basic amidine groups found in earlier generations of anticoagulants (like benzamidine) with a neutral, polar piperazinone lactam.[1][2] This substitution improves oral bioavailability while maintaining critical hydrogen-bonding interactions within the coagulation factor's active site.[1][2]

Key Applications

Mechanism of Action: S4 Pocket Occupancy

To understand the utility of this compound, one must understand the topology of the Factor Xa active site.[1][2]

-

The Target (Factor Xa): A serine protease critical to the coagulation cascade, converting Prothrombin to Thrombin.[1][2]

-

The S4 Pocket: A hydrophobic, aryl-binding cleft defined by residues Tyr99, Phe174, and Trp215 .[1][2] It traditionally binds the cationic moiety of substrates.[1][2]

-

The Probe's Role:

-

The Phenyl Ring: Engages in

-stacking interactions with the aromatic box of the S4 pocket (Tyr99/Phe174).[1][2] -

The Piperazin-2-one (Lactam): Acts as a constrained peptidomimetic.[1][2] The lactam carbonyl and NH groups function as hydrogen bond acceptors/donors, interacting with the backbone carbonyl of the S4 pocket (often Glu97 or water-mediated networks), mimicking the interactions of the natural substrate without the metabolic liability of a charged amidine.[1][2]

-

The 3-Amino Group: Serves as the reactive "warhead" or "linker" point.[1][2] It is positioned to exit the S4 pocket, allowing coupling to a central scaffold (e.g., oxazolidinone, pyrazole, or isoxazole) that bridges to the S1 pocket.[1][2]

-

Visualization: Structural Interaction Logic[1][2]

Figure 1: Schematic representation of the probe's binding mode within the Factor Xa active site.[1][2] The molecule anchors the inhibitor in the S4 pocket while providing a vector for extension into the S1 site.[1][2]

Experimental Protocols

Protocol A: Chemical Synthesis (Coupling Strategy)

Objective: To couple the probe to a core scaffold (e.g., a carboxylic acid or isocyanate) to create a bioactive Factor Xa inhibitor.[1][2]

Reagents Required:

-

Scaffold Partner (e.g., 4-chlorophenyl isocyanate for urea linkage, or a carboxylic acid for amide linkage)[1][2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the Scaffold Partner (e.g., Acid) in anhydrous DMF (0.1 M concentration).[1][2]

-

Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at room temperature for 15 minutes to activate the acid.

-

Addition of Probe: Add 1.0 equivalent of This compound .[1][2]

-

Reaction: Stir the mixture at ambient temperature (20–25°C) for 4–12 hours. Monitor reaction progress via LC-MS (Look for mass shift: M_scaffold + M_probe - H2O).

-

Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.

-

Purification: Purify via Flash Column Chromatography (SiO2). Elute with a gradient of DCM:MeOH (0% to 10% MeOH).[1][2] The lactam is polar; ensure sufficient polarity in the mobile phase.[1][2]

Protocol B: In Vitro Factor Xa Inhibition Assay (Chromogenic)

Objective: To validate the biological activity of the synthesized probe-derivative against Factor Xa.[1][2]

Principle: Factor Xa cleaves the chromogenic substrate S-2222 (Bz-Ile-Glu(g-OR)-Gly-Arg-pNA), releasing p-nitroaniline (pNA), which absorbs at 405 nm.[1][2] Inhibitors prevent this cleavage, reducing the absorbance signal.[1][2]

Materials:

Workflow:

-

Compound Prep: Prepare a 10 mM stock of the synthesized probe-derivative in DMSO. Perform 1:3 serial dilutions to generate a concentration range (e.g., 10 µM to 0.1 nM).

-

Enzyme Incubation: Add 20 µL of diluted compound and 20 µL of Factor Xa (0.5 nM final conc) to the wells. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Substrate Addition: Add 40 µL of S-2222 substrate (200 µM final conc).

-

Kinetic Read: Immediately measure Absorbance at 405 nm (A405) every 30 seconds for 20 minutes using a microplate reader.

-

Analysis: Calculate the initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1][2]

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the Chromogenic Factor Xa Inhibition Assay.

Technical Data & Specifications

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 191.23 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1][2] |

| Formula | C10H13N3O | |

| Solubility | DMSO (>50 mM), MeOH | Moderate aqueous solubility due to polar lactam.[1][2] |

| pKa (Amine) | ~4.0 - 5.0 | Aniline nitrogen; low basicity compared to alkyl amines.[1][2] |

| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas if possible. |

Expected Performance (Derivatives)